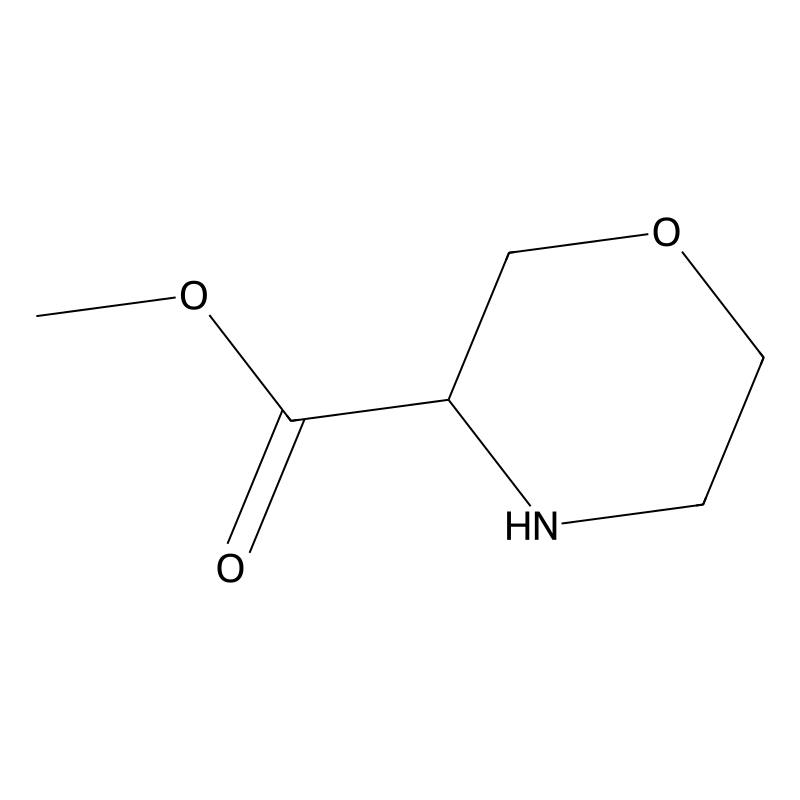Methyl 3-Morpholinecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Applications:
Methyl 3-morpholinecarboxylate is a chemical compound with the formula C6H11NO3. It is a white, crystalline solid that is soluble in water and organic solvents. The synthesis of Methyl 3-Morpholinecarboxylate involves the reaction of 3-morpholinecarboxylic acid with methanol in the presence of an acid catalyst [].
This compound finds application in various scientific research fields, including:
Organic synthesis
Methyl 3-morpholinecarboxylate serves as a versatile building block for the synthesis of various organic molecules. It can be readily converted into other valuable intermediates through various chemical transformations, such as reduction, alkylation, and acylation.
Medicinal chemistry
Methyl 3-morpholinecarboxylate exhibits potential biological activities, making it a valuable starting material for the development of new drugs. Studies have explored its potential as an anticonvulsant, antifungal, and antitumor agent [, , ].
Material science
Research suggests the potential of Methyl 3-Morpholinecarboxylate in the development of new materials with unique properties. For example, it has been incorporated into the synthesis of ionic liquids, which are promising candidates for electrolytes in batteries and other applications.
Current Research Trends:
Current research trends focus on exploring the potential of Methyl 3-Morpholinecarboxylate in the following areas:
Development of novel therapeutic agents
Researchers are investigating the potential of Methyl 3-Morpholinecarboxylate derivatives for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
Design and synthesis of functional materials
Studies are exploring the use of Methyl 3-Morpholinecarboxylate in the development of new materials with tailored properties for applications in catalysis, energy storage, and sensing.
Methyl 3-Morpholinecarboxylate is an organic compound with the molecular formula . It features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly due to the pharmacological properties associated with morpholine derivatives. Methyl 3-Morpholinecarboxylate exists in two enantiomeric forms: (S)-methyl 3-morpholinecarboxylate and (R)-methyl 3-morpholinecarboxylate, which may exhibit different biological activities and properties .
- Esterification: Reacting with alcohols to form new esters.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield morpholine-3-carboxylic acid and methanol.
- Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles .
Morpholine derivatives, including methyl 3-morpholinecarboxylate, have been studied for their biological activities. They often exhibit:
- Antimicrobial Properties: Some studies suggest that morpholine derivatives can inhibit bacterial growth.
- Pharmacological Effects: Research indicates that these compounds may influence neurotransmitter systems, potentially serving as precursors or intermediates in the synthesis of pharmaceuticals targeting neurological disorders .
Methyl 3-Morpholinecarboxylate can be synthesized through several methods:
- Direct Esterification: Reacting morpholine-3-carboxylic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution: Starting from a suitable alkyl halide and morpholine, followed by carboxylation to introduce the carboxylate group.
- Multi-step Synthesis: Utilizing readily available starting materials such as amino acids or other morpholine derivatives to build the compound through a series of chemical transformations .
Methyl 3-Morpholinecarboxylate has potential applications in various fields:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
- Chemical Intermediates: Utilized in organic synthesis for various chemical transformations .
Research into the interactions of methyl 3-morpholinecarboxylate with biological systems is ongoing. Notable areas include:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
- Enzyme Inhibition Studies: Investigating whether methyl 3-morpholinecarboxylate inhibits specific enzymes could reveal its mechanism of action and therapeutic potential .
Methyl 3-Morpholinecarboxylate shares structural similarities with several other compounds, which may offer comparative insights into its unique properties. Here are some similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (S)-Ethyl morpholine-3-carboxylate hydrochloride | 0.97 | |
| Methyl (S)-3-Morpholinecarboxylate | 0.97 | |
| (R)-Methyl morpholine-3-carboxylate | 0.97 | |
| 3,3,5,5-Tetramethylmorpholin-2-one | 0.81 |
Uniqueness
Methyl 3-Morpholinecarboxylate is distinguished by its specific functional groups and stereochemistry, which may lead to unique biological activities compared to its analogs. The presence of both a morpholine ring and a carboxylate group allows it to engage in diverse chemical interactions, making it a valuable compound in medicinal chemistry and organic synthesis .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








